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Dichloroethoxyphenylsilane

Organosilicon chemistry Thermophysical properties Distillation process design

Dichloroethoxyphenylsilane (phenylethoxydichlorosilane), with molecular formula C₈H₁₀Cl₂OSi and molecular weight 221.16 g/mol, is a bifunctional organosilicon compound bearing two chloro groups and one ethoxy group on a phenyl-substituted silicon center. It belongs to the class of arylchloroalkoxysilanes and is typically encountered as a colorless to pale-yellow moisture-sensitive liquid.

Molecular Formula C31H18CuN6O9S.2Na
Molecular Weight 0
CAS No. 18236-80-1
Cat. No. B1173904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroethoxyphenylsilane
CAS18236-80-1
SynonymsDichloro(ethoxy)phenylsilane
Molecular FormulaC31H18CuN6O9S.2Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroethoxyphenylsilane (CAS 18236-80-1): Organosilicon Intermediate with Mixed Chloro-Ethoxy Leaving-Group Functionality


Dichloroethoxyphenylsilane (phenylethoxydichlorosilane), with molecular formula C₈H₁₀Cl₂OSi and molecular weight 221.16 g/mol, is a bifunctional organosilicon compound bearing two chloro groups and one ethoxy group on a phenyl-substituted silicon center [1]. It belongs to the class of arylchloroalkoxysilanes and is typically encountered as a colorless to pale-yellow moisture-sensitive liquid. Its dual leaving-group architecture places it at an intermediate position between fully chlorinated phenylsilanes (e.g., phenyltrichlorosilane) and fully alkoxylated phenylsilanes (e.g., phenyltriethoxysilane), enabling stepwise hydrolysis and condensation strategies that are not accessible with single-leaving-group analogs [2].

Why Dichloroethoxyphenylsilane Cannot Be Replaced by Phenyltrichlorosilane or Phenyltriethoxysilane in Stepwise Silicone Synthesis


Generic substitution among phenylchlorosilanes and phenylalkoxysilanes is precluded by the fundamentally different hydrolysis–condensation kinetics and thermophysical properties conferred by the leaving groups [1]. Phenyltrichlorosilane hydrolyzes violently, releasing HCl gas and forming highly cross-linked gels within seconds, while phenyltriethoxysilane hydrolyzes slowly and requires catalyst activation, often yielding insufficient network density [2]. Dichloroethoxyphenylsilane occupies a unique middle ground: the chloro groups provide rapid initial anchoring or cross-linking, while the residual ethoxy group enables controlled secondary condensation, avoiding both the runaway gelation of all-chloro analogs and the sluggish reactivity of all-alkoxy analogs [3].

Quantitative Differentiation of Dichloroethoxyphenylsilane Against Phenylchlorosilane and Phenylalkoxysilane Comparators


Normal Boiling Point Elevation vs. Dichlorophenylsilane Indicates Stronger Intermolecular Interaction and Lower Volatility

The normal boiling point of dichloroethoxyphenylsilane was measured at 222.3 °C (atmospheric pressure) by distillation of the partial ethanolysis product of phenyltrichlorosilane [1]. In contrast, the close analog dichlorophenylsilane (CAS 1631-84-1) exhibits a significantly lower boiling point of 181 °C at 760 mmHg . The 41 °C elevation reflects stronger dipole–dipole and van der Waals interactions imparted by the ethoxy substituent, which directly affects distillation cut points, solvent removal protocols, and vapor-handling requirements in industrial settings.

Organosilicon chemistry Thermophysical properties Distillation process design

Enthalpy of Vaporization 40% Higher Than Dichlorophenylsilane Confirms Stronger Cohesive Energy Density

NIST critically evaluated data assign dichloroethoxyphenylsilane an enthalpy of vaporization (ΔvapH) of 56.3 kJ/mol at 340 K, based on measurements spanning 325–496 K [1]. For dichlorophenylsilane, the reported ΔvapH is only 40.0 ± 3.0 kJ/mol . The 16 kJ/mol difference (≈40% increase) demonstrates that replacing one chlorine with an ethoxy group substantially increases the energy required for vaporization, which correlates with reduced evaporation rate, higher flash point, and altered solvent compatibility in formulation workflows.

Thermodynamics Process engineering Silane handling

Dual Leaving-Group Architecture Enables Stepwise Hydrolysis–Condensation Not Achievable with Phenyltrichlorosilane or Phenyltriethoxysilane Alone

The Si–Cl bond in dichloroethoxyphenylsilane hydrolyzes orders of magnitude faster than the Si–OEt bond, as established by the general reactivity series chlorosilane >> methoxysilane > ethoxysilane [1]. In the Langmuir SAM study by Naik et al., octadecyltrichlorosilane formed dense, crystalline-like monolayers while triethoxysilane produced only thin, disordered films, directly attributable to hydrolysis-rate differences [2]. Dichloroethoxyphenylsilane uniquely combines two fast-hydrolyzing chloro groups with one slow-hydrolyzing ethoxy group, enabling a two-stage process: rapid initial surface anchoring or network nucleation via Si–Cl hydrolysis, followed by slower, catalyst-free condensation of the residual Si–OEt group to build structural integrity [3]. Phenyltrichlorosilane (three Si–Cl) cannot achieve this staged control and gels uncontrollably; phenyltriethoxysilane (three Si–OEt) requires acid or base catalysis and often yields insufficient cross-link density.

Sol-gel chemistry Surface functionalization Controlled polymerization

Thermal Condensation Propensity at Elevated Temperature Distinguishes Partially Alkoxylated Phenylsilanes from Fully Alkoxylated Analogs

Jiang et al. (2005) reported that phenylethoxydichlorosilane (i.e., dichloroethoxyphenylsilane) and related phenylalkoxylchlorosilanes undergo thermally induced condensation at elevated temperatures, releasing alkyl chlorides and forming polyphenylsiloxanes [1]. This thermal sensitivity is absent in fully alkoxylated analogs such as phenyltriethoxysilane, which remain monomeric up to their boiling point (~233 °C). The condensation onset temperature, while not explicitly quantified in the available abstract, is implicitly within the distillation range (around ~220 °C), meaning the monomer can serve as a latent thermal cross-linker without additional initiator [2]. This property makes dichloroethoxyphenylsilane particularly suitable for in-situ thermal curing processes where a stable latent reactivity is desired until the system is heated above a threshold temperature.

Thermal stability Polymer synthesis Monomer shelf-life

Procurement-Relevant Application Scenarios for Dichloroethoxyphenylsilane Based on Quantified Differentiation


Controlled Sol-Gel Synthesis of Phenyl-Modified Silica Hybrid Materials

In sol-gel preparations where phenyl functionality must be incorporated without premature phase separation, dichloroethoxyphenylsilane provides two rapid Si–Cl hydrolysis sites for immediate silica-network anchoring and one Si–OEt site that hydrolyzes slowly, allowing gradual condensation and homogeneous integration. This mixed kinetics avoids the rapid gelation seen with phenyltrichlorosilane and the need for strong acid or base catalysis required by phenyltriethoxysilane [1]. The higher boiling point (222 °C vs. 181 °C for dichlorophenylsilane) additionally permits solvent evaporation at elevated temperatures without monomer loss [2].

Latent Thermal Cross-Linker for High-Temperature Silicone Resins and Coatings

The thermal condensation propensity observed at ~220 °C enables dichloroethoxyphenylsilane to function as a latent cross-linker that remains stable during ambient formulation and application but activates upon thermal curing [1]. This behavior is not available with phenyltriethoxysilane, which is thermally inert, or with phenyltrichlorosilane, which reacts immediately with moisture. Formulators can thus design one-part, shelf-stable coating systems that cure only upon heating.

Stepwise Surface Functionalization of Oxide Substrates for Gradient Monolayers

The differential reactivity of Si–Cl versus Si–OEt enables sequential surface modification: rapid chloro-mediated chemisorption forms a dense initial monolayer, after which the unreacted ethoxy group can be hydrolyzed in a second step to introduce additional functionality or to cross-link adjacent silane molecules [1]. This stepwise protocol is not feasible with monofunctional trichloro- or trialkoxy-silanes, which either fully condense immediately or require catalytic activation [2].

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